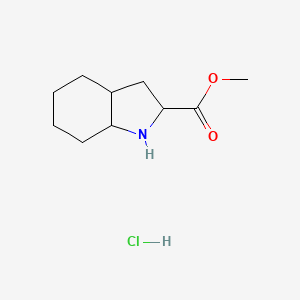

methyl octahydro-1H-indole-2-carboxylate hydrochloride

Overview

Description

Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in natural products and pharmaceuticals. This compound is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

Indole Synthesis: The compound can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions.

Hydrochloride Formation: The carboxylate group is then esterified with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different substituted indole derivatives.

Scientific Research Applications

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is a bicyclic compound with diverse applications in scientific research, particularly in antiviral and neuroscience research, as well as in pharmacological studies. It is also used as an intermediate in the synthesis of perindopril, a drug used to treat high blood pressure and heart failure .

Scientific Research Applications

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is used in a variety of scientific research applications.

Antiviral Research:

- Indole-2-carboxylic acid derivatives, including methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride, are being explored for their potential as antiviral agents, especially against HIV .

- These compounds have demonstrated the ability to inhibit the HIV integrase enzyme, which is essential for integrating viral DNA into the host genome .

- Derivatives of this compound have shown effective inhibition of HIV integrase activity, with some optimized derivatives exhibiting significantly improved activity. For example, one study showed that derivative 20a markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .

Neuroscience Research:

- Due to its structural similarities to neurotransmitters, methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is being investigated for its effects on neurological pathways.

- Indole derivatives are often studied for their effects on serotonin receptors, which are important in mood regulation and cognitive functions. This research may lead to new treatments for depression and anxiety disorders.

Pharmacological Studies:

- This compound has been shown to modulate various biological pathways, potentially influencing metabolic processes and cellular signaling pathways.

- Its interactions with specific receptors could provide insights into new therapeutic targets.

Chemical Reactions

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride can undergo several types of chemical reactions:

- Oxidation: Oxidizing agents can introduce oxygen functionalities into the molecule.

- Reduction: Reducing agents can remove oxygen functionalities or introduce hydrogen atoms.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Case Studies

Case Study 1: HIV Integrase Inhibition

- One study identified methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride as a promising candidate for HIV integrase inhibition because of its ability to effectively inhibit integrase strand transfer activity .

- Specific substitutions on derivatives of the compound enhanced antiviral potency compared to the parent compound.

Case Study 2: Enzyme Interaction Studies

- Further research into enzyme mechanisms revealed that this compound could stabilize conformations important for enzyme function.

- Its unique bicyclic structure allows it to effectively influence protein-ligand interactions.

Data Table

| Compound | IC₅₀ (μM) | Comments |

|---|---|---|

| This compound | 32.37 | Initial parent compound activity |

| Optimized Derivative 20a | 0.13 | Significantly improved activity |

| Compound 17a | 3.11 | Enhanced by structural modifications |

Mechanism of Action

The exact mechanism of action of methyl octahydro-1H-indole-2-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, leading to its biological effects. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Indole-3-carboxylic Acid: Another indole derivative with similar biological activities.

Methyl Indole-2-carboxylate: A closely related compound with potential pharmaceutical applications.

Biological Activity

Methyl octahydro-1H-indole-2-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2639462-18-1 |

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.7 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole structure allows for high-affinity binding to multiple receptors, which can modulate various biological processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can influence receptor activity, potentially affecting signal transduction pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, particularly against RNA viruses.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in various chronic diseases.

- Anticancer Activity : There is growing interest in its role as an anticancer agent, with studies indicating it may inhibit tumor growth through multiple pathways.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of this compound against influenza A virus. The results demonstrated significant inhibition of viral replication at concentrations below 10 µM, suggesting its potential as a therapeutic agent in viral infections .

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the compound's anti-inflammatory properties using human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory diseases .

Case Study 3: Anticancer Activity

Research focused on the compound's effect on colorectal cancer cell lines showed that it inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral activity against influenza A | 5 µM |

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Potent antiviral against RNA/DNA viruses | 3 µM |

| This compound | Antiviral, anti-inflammatory, anticancer | ~10 µM (varies) |

Properties

IUPAC Name |

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVPKXUASPJHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.